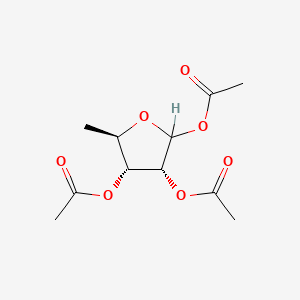

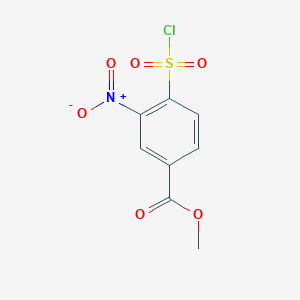

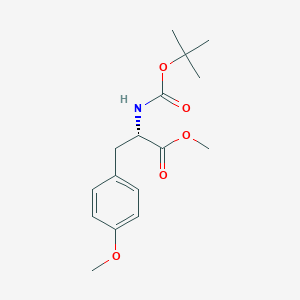

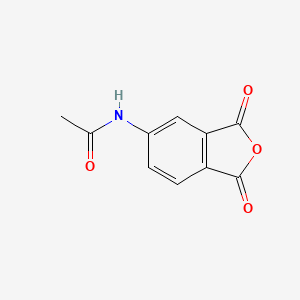

![molecular formula C13H13NO2S B1338752 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid CAS No. 61440-51-5](/img/structure/B1338752.png)

4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid

Übersicht

Beschreibung

The compound 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is a chemical structure that is not directly reported in the provided papers. However, the papers do discuss various benzoic acid derivatives and their synthesis, characterization, and potential applications, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of 4-((2-thiophenecarboxylic acid hydrazide) methylene

Wissenschaftliche Forschungsanwendungen

Molecular Structure and Packing Analysis

Research by Bettencourt-Dias, Viswanathan, and Ruddy (2005) explored the derivatization of thiophene with various acids to yield compounds with unique packing structures in their solid-state forms. The study focused on how the functional groups and intermolecular forces influence these structures, attributing significant torsion angle differences to packing effects due to π−π interactions between aromatic rings. This analysis is crucial for understanding the molecular assembly and potential applications of such compounds in materials science and nanotechnology (Bettencourt‐Dias et al., 2005).

Photolabile Protecting Groups

Lin and Abe (2021) synthesized a new chromophore, demonstrating its application as a photolabile protecting group. They specifically examined caged benzoic acids, showcasing the release of benzoic acid upon photolysis without additional chemical reagents. This study highlights the potential of using thiophene derivatives as photolabile protecting groups in photochemical reactions, contributing to the development of light-responsive materials (Lin & Abe, 2021).

Antimicrobial Activity

Rajurkar and Shirsath (2017) achieved the green synthesis of triazole derivatives, starting from 4-amino benzoic acid. The synthesized compounds were evaluated for their in-vivo antimicrobial activity against various bacterial and fungal strains. This research underlines the importance of thiophene derivatives in developing new antimicrobial agents, offering a potential pathway for creating effective treatments against resistant pathogens (Rajurkar & Shirsath, 2017).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) studied thiophenyl-derivatized nitrobenzoic acid ligands as sensitizers for Eu(III) and Tb(III) luminescence. Their work demonstrated how these compounds could significantly enhance the luminescence of europium and terbium, suggesting applications in the development of new luminescent materials. Such materials could be crucial for optical devices, sensors, and bioimaging technologies (Viswanathan & Bettencourt-Dias, 2006).

Zukünftige Richtungen

The future directions for research on “4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. Given the interest in thiophene derivatives for their pharmacological activities , there is potential for future research in this area.

Eigenschaften

IUPAC Name |

4-(2-thiophen-2-ylethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c15-13(16)10-3-5-11(6-4-10)14-8-7-12-2-1-9-17-12/h1-6,9,14H,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQCINPHLQENIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517545 | |

| Record name | 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid | |

CAS RN |

61440-51-5 | |

| Record name | 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

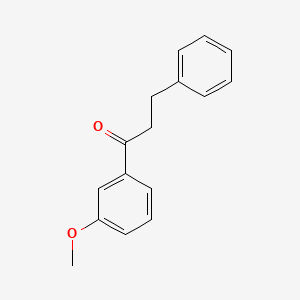

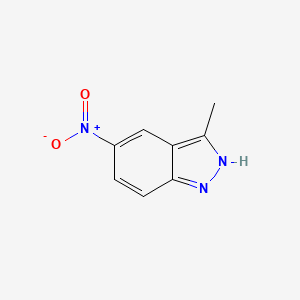

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)